molecular formula C21H20N2O4 B2658393 Ethyl 4-((2-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899993-17-0

Ethyl 4-((2-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2658393
CAS No.: 899993-17-0
M. Wt: 364.401
InChI Key: XLIHOZKZBOOJDT-UHFFFAOYSA-N
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Description

Ethyl 4-((2-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of multiple functional groups, including an ester, a ketone, and an ether, makes this compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.

    Ether Formation: The ether linkage is formed by reacting the compound with 2-methylbenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The ether and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-((2-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((2-chlorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 4-((2-methoxybenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Uniqueness

Ethyl 4-((2-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the 2-methylbenzyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 4-[(2-methylphenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-3-26-21(25)20-18(27-14-16-10-8-7-9-15(16)2)13-19(24)23(22-20)17-11-5-4-6-12-17/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIHOZKZBOOJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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